8-Iodoquinoline
Overview
Description
8-Iodoquinoline is a heterocyclic aromatic compound characterized by the presence of an iodine atom attached to the quinoline ring. The chemical formula for this compound is C9H6IN.
Mechanism of Action
Target of Action
8-Iodoquinoline, a derivative of quinoline, primarily targets Entamoeba histolytica , a protozoan parasite responsible for amebiasis . It is active against both the trophozoite and encysted forms of the parasite .
Mode of Action
It is known to act primarily in the intestinal lumen as a luminal or contact amebicide . The elimination of the cyst form probably results from the destruction of the trophozoites .
Biochemical Pathways
Quinoline and its derivatives are known to interfere with dna synthesis in bacteria by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes .
Pharmacokinetics
This compound is poorly absorbed from the gastrointestinal tract, with the majority of an oral dose being excreted in feces . Some systemic absorption may occur, as increased blood concentrations of iodine have been reported . It is administered orally after a meal, and the tablets may be crushed and mixed with applesauce or chocolate syrup for easier administration .
Result of Action
The primary result of this compound’s action is the elimination of Entamoeba histolytica from the intestinal lumen, thereby treating amebiasis . It is also used in the treatment of other infections caused by various protozoa .
Biochemical Analysis
Cellular Effects
Some quinoline derivatives have been found to exhibit photocytotoxicity against certain cell lines .
Molecular Mechanism
The molecular mechanism of action of 8-Iodoquinoline is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Some quinoline derivatives have been found to have moderate light stability
Transport and Distribution
Future studies should aim to identify any transporters or binding proteins that it interacts with, and any effects it may have on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinoline can be achieved through several methods. One common approach involves the iodination of quinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the 8-position of the quinoline ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 8-Iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction Reactions: The reduction of this compound can lead to the formation of 8-aminoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halogenating agents (e.g., bromine, chlorine).
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: 8-aminoquinoline derivatives.
Scientific Research Applications
8-Iodoquinoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
8-Iodoquinoline can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection and antimicrobial applications.
8-Aminoquinoline: Used in the synthesis of antimalarial drugs and other pharmaceuticals.
6-Iodoquinoline: Similar to this compound but with the iodine atom at the 6-position, exhibiting different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the iodine atom at the 8-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-iodoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEGSKDGFBFMFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590477 | |
Record name | 8-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-47-9 | |
Record name | 8-Iodoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-iodoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the coordination behavior of 8-Iodoquinoline compared to other quinoline derivatives?
A1: Unlike many quinoline derivatives that coordinate to metals solely through the nitrogen atom, this compound exhibits bidentate behavior. This means it can bind to metal ions through both the nitrogen atom and the iodine atom. This unique characteristic has been observed in reactions with various metal salts, including those of copper, silver, palladium, and mercury. [] This dual coordination mode can potentially lead to the formation of complexes with distinct geometries and properties compared to those formed by monodentate ligands.
Q2: How does the structure of this compound influence its interactions with water molecules?
A2: In its protonated form, 8-Iodoquinolinium, the molecule exhibits a planar structure. This planar structure allows for efficient packing of the molecules via π-π stacking interactions. Additionally, the protonated nitrogen atom acts as a hydrogen bond donor, interacting with water molecules. These water molecules further interact with chloride ions, forming hydrogen-bonded chains that extend along a specific crystallographic axis. [] This intricate network of interactions highlights the role of both molecular structure and intermolecular forces in determining the solid-state arrangement of this compound.
Q3: Has this compound been explored for its potential in organometallic chemistry?
A3: Yes, this compound serves as a precursor for synthesizing 8-(dimesitylboryl)quinoline, an intriguing molecule in organometallic chemistry. [] This derivative, containing both a Lewis acidic boron center and a Lewis basic nitrogen, displays ambiphilic behavior. This property makes it capable of activating small molecules like water, leading to unique reactivity patterns. Additionally, it can coordinate to transition metals like copper, silver, and palladium, forming complexes with diverse structures and potential applications in catalysis.
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